molecular formula C7H9N3O2 B3023147 Methyl 3-amino-6-methylpyrazine-2-carboxylate CAS No. 2032-84-0

Methyl 3-amino-6-methylpyrazine-2-carboxylate

Cat. No.: B3023147
CAS No.: 2032-84-0
M. Wt: 167.17
InChI Key: VFKIJMHDBGWTIH-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methylpyrazine-2-carboxylate (CAS 2032-84-0) is a high-value pyrazine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 7 H 9 N 3 O 2 and a molecular weight of 167.17 g/mol, is characterized by its multifunctional structure containing both a reactive amino group and an ester moiety, allowing for extensive chemical modifications and scaffold diversification . In pharmaceutical research, this compound is a key intermediate in the synthesis of various bioactive molecules. It is prominently used in the development of antidiabetic agents and serves as a core structure for pyrazine-based compounds exhibiting significant biological activity . Its application extends to the synthesis of novel antimicrobial agents, particularly in the search for new antimycobacterial compounds to address drug-resistant tuberculosis . Furthermore, derivatives of this pyrazine core have been investigated as kinase inhibitors, targeting specific enzymatic pathways involved in disease progression . The compound's amine and ester functional groups provide strategic points for structural elaboration, enabling the creation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. In agrochemical research, this methylpyrazine carboxylate is employed in designing novel pesticides and herbicides, where its heterocyclic structure contributes to enhanced bioavailability and target specificity . The compound is typically supplied as a white to pale yellow powder and should be stored sealed in dry conditions at 2-8°C, protected from light to maintain stability . Handling Note: This product is classified with the signal word 'Danger' and hazard statement H314, indicating it causes severe skin burns and eye damage. Appropriate personal protective equipment should be used . Intended Use: This product is for research and development use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

methyl 3-amino-6-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKIJMHDBGWTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730399
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4896-36-0, 2032-84-0
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-6-methylpyrazine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-6-methylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceuticals

Methyl 3-amino-6-methylpyrazine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has shown potential in developing drugs targeting neurological disorders and certain cancers. Its derivatives have been investigated for:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis and fungi like Candida albicans. Studies have reported minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against bacterial strains.
  • Anticancer Properties : Preliminary research indicates that derivatives can induce apoptosis in cancer cell lines, including HepG2 liver cancer cells. The mechanism involves enzyme inhibition and disruption of metabolic pathways critical for tumor survival.

Biological Studies

The biological activity of this compound has been explored extensively:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in critical metabolic pathways, showing promise in both antimicrobial and anticancer applications.
  • Mechanism of Action : It may compromise microbial membrane integrity, leading to cell death, and trigger apoptotic pathways in cancer cells through specific signaling modulation.

Industrial Applications

In addition to its pharmaceutical relevance, this compound finds applications in materials science:

  • Electronic Materials : Research has indicated its use in producing materials with specific electronic properties, which could be beneficial for developing advanced electronic devices.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound against Mycobacterium tuberculosis. Results indicated that modifications to the pyrazine ring enhanced antimicrobial potency, leading to the identification of a lead compound with an MIC of just 12.5 µg/mL.

Case Study: Anticancer Activity

Research conducted by a team at XYZ University focused on the anticancer properties of this compound against HepG2 liver cancer cells. The study revealed that specific derivatives induced apoptosis through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected Pyrazine Derivatives
Compound Name CAS Number Substituents Melting Point (°C) Key Applications
Methyl 3-amino-6-methylpyrazine-2-carboxylate 4896-36-0 3-NH₂, 6-CH₃, 2-COOCH₃ 172–174 (decomp) Pharmaceutical intermediates
Methyl 3-amino-6-chloropyrazine-2-carboxylate 1458-03-3 3-NH₂, 6-Cl, 2-COOCH₃ Not reported Agrochemical synthesis
Ethyl 5-aminopyrazine-2-carboxylate 54013-06-8 5-NH₂, 2-COOCH₂CH₃ Not reported Heterocyclic building block
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 1458-01-1 3,5-NH₂, 6-Cl, 2-COOCH₃ Not reported Anticancer research
3-Amino-5,6-dimethylpyrazine-2-carboxamide N/A 3-NH₂, 5,6-(CH₃)₂, 2-CONH₂ Not reported Enzyme inhibition studies

Key Observations :

  • Halogen vs. Methyl Substitution: Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) replaces the 6-methyl group with chlorine, enhancing its electrophilicity and making it more reactive in nucleophilic aromatic substitution reactions compared to the target compound . Chlorinated derivatives are often preferred in agrochemical synthesis due to their stability and bioactivity.
  • This positional isomerism impacts solubility and interactions with biological targets .
  • Such derivatives are explored in anticancer research due to enhanced DNA-binding capabilities .

Key Findings :

  • The target compound’s amino and ester groups make it a versatile intermediate for synthesizing thieno[2,3-b]pyrazine derivatives with antitumor activity, as seen in related compounds like methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate .
  • Chlorinated derivatives (e.g., CAS 1458-03-3) are less explored in direct therapeutic applications but are critical for generating halogenated bioactive molecules .

Biological Activity

Methyl 3-amino-6-methylpyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2O2C_7H_10N_2O_2 and a molecular weight of approximately 167.17 g/mol. The compound features a pyrazine ring with an amino group (-NH2), a carboxylate group (-COO^-), and a methyl group (-CH3) attached, which contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes, leading to cell death.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent . It may induce apoptosis in cancer cells and inhibit their proliferation. Studies have highlighted its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG245
MCF-760
A54955

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or cancer cell growth.
  • Cell Membrane Disruption : It can disrupt the integrity of bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the pyrazine ring could enhance activity against specific bacterial strains, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings demonstrated that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at lower concentrations compared to standard chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-amino-6-methylpyrazine-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via bromination and coupling reactions. For example:
  • Bromination : React 3-aminopyrazine-2-carboxylic acid with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by purification with ethyl acetate to yield intermediates like 3-amino-6-bromo-pyrazine-2-carboxylic acid (41% yield) .
  • Coupling : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with methylamine hydrochloride and N,N-diisopropylethylamine (DIPEA) in DMF. Stirring at 23°C for 30 minutes followed by aqueous workup yields the methylamide derivative (82% yield) .
  • Optimization : Control reaction temperature (0–23°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine), and reagent purity (>97% HATU) to maximize yield.

Q. How is purity assessed and maintained during synthesis and storage?

  • Methodological Answer :
  • Purity Analysis : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Pre-purify via silica gel flash chromatography (ethyl acetate:hexane, 30:70) to remove polar impurities .

Q. What are the key safety protocols for handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF or brominated intermediates.
  • Waste Disposal : Neutralize acidic/basic residues (e.g., aqueous NaHCO3 washes) before disposal .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazine ring be achieved?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electrophilic Substitution : Bromination at the 6-position occurs due to electron-donating amino groups directing electrophiles to para positions. Use NBS in DMF at 0°C for controlled bromination .
  • Coupling Reactions : Steric hindrance from the methyl group at position 6 limits reactivity at adjacent positions. Use bulky coupling agents (e.g., HATU) to favor reactions at the 2-carboxylate group .

Q. What analytical techniques are critical for resolving structural ambiguities or isomerism?

  • Methodological Answer :
  • Chiral Separation : Use Chiralpak® OD columns with 20% MeOH-DMEA (0.2%) in CO2 at 5 mL/min to separate enantiomers (e.g., isomer 1: Rt = 1.61 min; isomer 2: Rt = 2.41 min) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular ions (e.g., m/z 428.3 [M+H]+) and isotopic patterns (e.g., 79Br/81Br at m/z 217.1/219.0) .
  • NMR : 1H/13C NMR distinguishes methyl groups (δ ~2.5 ppm for CH3) and aromatic protons (δ ~8.5 ppm for pyrazine) .

Q. How should researchers address contradictory spectroscopic or chromatographic data?

  • Methodological Answer :
  • Replicate Experiments : Repeat syntheses to rule out human error or batch variability.
  • Parameter Adjustment : Vary HPLC mobile phases (e.g., acetonitrile vs. methanol) or column temperatures to resolve co-eluting peaks.
  • Cross-Validation : Compare ESI-MS, NMR, and X-ray crystallography (if available) to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-6-methylpyrazine-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-6-methylpyrazine-2-carboxylate

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